
Methyl 3-((3-oxo-2-(N-phenylcarbamoyl)but-1-enyl)amino)thiophene-2-carboxylate
Overview
Description
Methyl 3-((3-oxo-2-(N-phenylcarbamoyl)but-1-enyl)amino)thiophene-2-carboxylate is a thiophene-2-carboxylate derivative featuring a conjugated enol ester substituent with a phenylcarbamoyl moiety. This compound’s structure combines a thiophene core with a methyl ester at position 2 and a complex amino-acyl group at position 2. The substituent includes a β-keto group (3-oxo), an N-phenylcarbamoyl unit, and a but-1-enyl chain, which may confer unique electronic and steric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-((3-oxo-2-(N-phenylcarbamoyl)but-1-enyl)amino)thiophene-2-carboxylate typically involves multiple steps, starting with the formation of the thiophene ring. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of specialized reactors and controlled environments to maintain the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activity. It may be used as a probe to understand cellular processes or as a lead compound in drug discovery.
Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used in the development of new drugs targeting specific diseases.
Industry: In industry, the compound is utilized in the production of various chemicals and materials. Its unique properties make it suitable for applications in material science and engineering.
Mechanism of Action
The mechanism by which Methyl 3-((3-oxo-2-(N-phenylcarbamoyl)but-1-enyl)amino)thiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Thiophene-2-Carboxylate Derivatives
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of analogous compounds:
*Calculated molecular formula and weight based on structural analysis.
Physicochemical Properties
- Melting Points : Simpler acylated derivatives (e.g., bromoacetyl) exhibit lower melting points (~91°C), while bulkier substituents (e.g., tetrahydrobenzo[b]thiophene derivatives) show higher melting points (>190°C) due to increased crystallinity .
- Lipophilicity : The phenylcarbamoyl group in the target compound likely enhances lipophilicity compared to alkyl or carbamate substituents, impacting bioavailability and membrane permeability.
Biological Activity
Methyl 3-((3-oxo-2-(N-phenylcarbamoyl)but-1-enyl)amino)thiophene-2-carboxylate, a compound with the molecular formula and a molecular weight of 344.38 g/mol, has garnered attention for its potential biological activities. This article reviews its antibacterial and antifungal properties, structure-activity relationships, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C17H16N2O4S |
Molecular Weight | 344.38 g/mol |
CAS Number | Not specified |
Synonyms | Methyl thiophene carboxylate |
Antibacterial Activity
Recent studies have demonstrated that derivatives of similar compounds exhibit significant antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. For instance, compounds with structural similarities to this compound have shown effectiveness exceeding that of traditional antibiotics like ampicillin and streptomycin by 10–50 times in certain cases .
Minimum Inhibitory Concentration (MIC)
The MIC values for several related compounds suggest a promising potential for this compound:
Compound ID | Bacteria | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|---|
Compound 8 | E. cloacae | 0.004 | 0.008 |
Compound 11 | S. aureus | 0.008 | 0.020 |
Compound 12 | E. coli | 0.011 | 0.030 |
The above table indicates that certain derivatives exhibit excellent antibacterial properties, particularly against Enterobacter cloacae, which was identified as the most sensitive bacterium .
Antifungal Activity
In addition to antibacterial properties, this compound has been evaluated for antifungal activity. Compounds related to this structure have shown good to excellent antifungal activity, with MIC values ranging from to 0.06\mg/mL. For example:
Fungal Strain | MIC (mg/mL) |
---|---|
T. viride | 0.004 |
A. fumigatus | >0.06 |
This data suggests that while some strains are highly susceptible to these compounds, others exhibit resistance, indicating a need for further structural optimization .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. The presence of specific functional groups, such as the thiophene ring and the carbamoyl moiety, significantly influences its interaction with bacterial enzymes and cell membranes, enhancing its efficacy against various pathogens.
Case Studies
- Antibacterial Efficacy : A study highlighted the superior antibacterial activity of derivatives similar to methyl 3-(4-Oxo)-substituted compounds against E. coli and Bacillus cereus, demonstrating that modifications in the thiophene structure can lead to enhanced potency .
- Fungal Resistance : Research indicated that while many derivatives showed promise against common fungal pathogens, resistance patterns were observed in strains like A. fumigatus, necessitating ongoing research into alternative structures and combinations .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 3-((3-oxo-2-(N-phenylcarbamoyl)but-1-enyl)amino)thiophene-2-carboxylate?
The compound is typically synthesized via acylation reactions using anhydrides (e.g., succinic or maleic anhydride) with thiophene-based intermediates. For example, intermediate amines (e.g., 2-amino-tetrahydrobenzothiophene derivatives) are reacted with acylating agents under nitrogen in dry dichloromethane, followed by reflux and purification via reverse-phase HPLC or methanol recrystallization . Key steps include maintaining anhydrous conditions and optimizing stoichiometry (1.2–1.5 equivalents of anhydride). Yield improvements (up to 67%) are achieved through gradient elution (30% → 100% methanol) in HPLC .
Q. How is the compound characterized to confirm structural integrity?
Characterization involves:
- Melting Point Analysis : Determined via capillary methods (e.g., 191–226°C) to assess purity .
- Spectroscopy :
- IR : Peaks for NH (~3300 cm⁻¹), C=O (~1700 cm⁻¹), and C=C (~1600 cm⁻¹) confirm functional groups .
- NMR : ¹H and ¹³C NMR identify substituent environments (e.g., thiophene protons at δ 6.8–7.2 ppm, carbamate carbonyl at δ 165–170 ppm) .
- Mass Spectrometry : LC-MS and HRMS validate molecular weight and fragmentation patterns .
Q. What safety precautions are recommended during synthesis?
- Use PPE (gloves, goggles) due to irritant properties (H315, H319) .
- Avoid inhalation (P261) and ensure ventilation when handling volatile solvents (e.g., CH₂Cl₂) .
- Store at 2–8°C in airtight containers to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction yields be optimized in acylation steps?
- Catalyst Screening : Test DMAP or DCC to enhance acylation efficiency, as demonstrated in analogous thiophene syntheses .
- Solvent Effects : Compare polar aprotic solvents (DMF, DCM) to stabilize reactive intermediates .
- Byproduct Analysis : Use TLC or LC-MS to identify unreacted starting materials or hydrolysis products (e.g., free carboxylic acids) .
Q. What strategies resolve discrepancies in spectral data during characterization?
- Dynamic NMR : Resolve tautomeric equilibria (e.g., enol-keto forms) causing split peaks in ¹H NMR .
- X-ray Crystallography : Resolve ambiguous NOE correlations by determining crystal structures, as done for related thiazolidinones .
- Isotopic Labeling : Use ¹⁵N-labeled amines to confirm amide bond regiochemistry in HRMS .
Q. How can the compound’s bioactivity be systematically evaluated?
- In Vitro Assays : Test antibacterial activity via MIC assays against Gram-positive/-negative strains (e.g., S. aureus, E. coli) using compound concentrations of 1–100 µg/mL .
- Mechanistic Studies : Employ fluorescence quenching to assess DNA gyrase/topoisomerase IV inhibition, a common target for thiophene derivatives .
- SAR Analysis : Modify the N-phenylcarbamoyl group to derivatives (e.g., chloro-substituted phenyl) and correlate with activity trends .
Q. What advanced methods study the acylation reaction mechanism?
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated amines to identify rate-determining steps .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution during nucleophilic acyl substitution .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track anhydride consumption and intermediate formation .
Q. Methodological Considerations
Q. How to design derivatives for enhanced biological activity?
- Functional Group Replacement : Substitute the 3-oxobutyl group with heterocycles (e.g., pyridine) or fluorinated moieties to improve membrane permeability .
- Prodrug Strategies : Convert the methyl ester to a tert-butyl ester for increased plasma stability, followed by enzymatic hydrolysis in vivo .
Q. What analytical techniques assess compound stability under physiological conditions?
Properties
IUPAC Name |
methyl 3-[[(Z)-3-hydroxy-2-(phenylcarbamoyl)but-2-enylidene]amino]thiophene-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-11(20)13(16(21)19-12-6-4-3-5-7-12)10-18-14-8-9-24-15(14)17(22)23-2/h3-10,20H,1-2H3,(H,19,21)/b13-11-,18-10? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRANQSVOBXUBY-WVHDMFIRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C=NC1=C(SC=C1)C(=O)OC)C(=O)NC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C=NC1=C(SC=C1)C(=O)OC)/C(=O)NC2=CC=CC=C2)/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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